1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Description

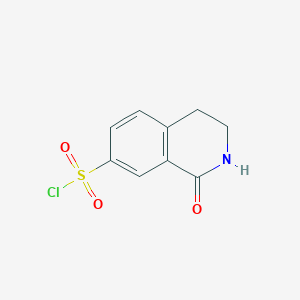

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS: 247050-23-3) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₁₀H₉ClFNO₃S and a molecular weight of 277.7 g/mol . It features a tetrahydroisoquinoline backbone substituted with a sulfonyl chloride group at position 7 and a ketone (oxo) group at position 1 (Figure 1). This compound is characterized by a predicted density of 1.446 g/cm³, a boiling point of 529.1°C, and a pKa of 11.96 .

Its primary applications lie in pharmaceutical synthesis, where it serves as a reactive intermediate for sulfonamide formation, particularly in the development of protease inhibitors and kinase-targeting agents .

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHUSHVJIHFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the product .

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfonyl hydrides.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the modification of oligonucleotides for antisense therapy.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the modification of oligonucleotides and the development of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and physicochemical properties of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride with two closely related derivatives:

Key Observations :

- The trifluoroacetyl derivative (C₁₁H₉ClF₃NO₃S) exhibits a higher molecular weight due to the electronegative trifluoroacetyl group, which may enhance its reactivity in nucleophilic substitutions compared to the parent compound .

Stability and Handling Considerations

- This compound: Requires storage at -20°C under inert conditions to prevent hydrolysis of the sulfonyl chloride group .

- Trifluoroacetyl derivative : Exhibits greater thermal stability but is sensitive to moisture, necessitating anhydrous reaction environments .

- 3-Fluoromethyl analog : Similar storage requirements to the parent compound, with additional precautions for fluorinated byproduct management .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound characterized by its unique molecular structure that includes a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of THIQ-Cl is C₉H₈ClNO₃S, with a molecular weight of approximately 245.68 g/mol .

Synthesis

The synthesis of THIQ-Cl typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid under controlled conditions. This process facilitates the introduction of the sulfonyl chloride group onto the isoquinoline framework, enhancing its reactivity and potential utility in various applications .

The biological activity of THIQ-Cl is primarily attributed to its ability to react with nucleophilic sites on proteins and other biomolecules. The sulfonyl chloride group is highly reactive, allowing for the formation of covalent bonds that can modify oligonucleotides and other therapeutic agents. This reactivity is exploited in several biological applications, including antisense therapy and the development of novel pharmaceuticals .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives, including THIQ-Cl. For instance, a series of novel derivatives were synthesized and evaluated for their activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain derivatives exhibited significant antiviral activity, suggesting that modifications on the tetrahydroisoquinoline scaffold can influence biological properties .

Table 1: Antiviral Activity of THIQ Derivatives

| Compound | Strain | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Avir-7 | OC-43 | 280 ± 12 | 100 |

| Avir-8 | 229E | 515 ± 22 | 200 |

| Chloroquine | - | 60 ± 3 | - |

Cardiovascular Effects

THIQ derivatives have also been evaluated for their cardiovascular effects. One study focused on a specific derivative (R)-10a derived from THIQ-Cl, which demonstrated potent bradycardic activity in rats with minimal impact on blood pressure. The compound inhibited I(f) currents in guinea pig pacemaker cells with an IC₅₀ value of 0.32 µM .

Table 2: Cardiovascular Activity of THIQ Derivatives

| Compound | Bradycardic Activity (in vivo) | I(f) Current Inhibition IC₅₀ (µM) |

|---|---|---|

| (R)-10a | Yes | 0.32 |

| Control | No | - |

Applications in Drug Development

The unique reactivity profile of THIQ-Cl makes it a valuable building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic effects. Its ability to form sulfonamide derivatives through nucleophilic substitution reactions enhances its utility in creating diverse pharmacophores .

Case Studies

Several case studies highlight the significance of THIQ derivatives in drug discovery:

- Anticancer Studies : Research has indicated that modifications to the tetrahydroisoquinoline scaffold can lead to compounds with anticancer properties. These modifications often enhance selectivity and efficacy against various cancer cell lines.

- Neuroprotective Effects : Some studies have suggested that THIQ derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Investigations into the anti-inflammatory potential of THIQ derivatives have shown promise, particularly in modulating inflammatory pathways involved in chronic diseases.

Q & A

Basic: What are the established synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride?

Answer:

The synthesis typically involves sulfonation of the tetrahydroisoquinoline core. A validated method (Figure 1) uses chlorosulfonic acid under controlled temperatures:

React the precursor (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole) with chlorosulfonic acid at 0°C for 1 hour.

Gradually warm to room temperature and stir for 2 hours.

Quench with ice water to precipitate the product.

Purification is achieved via washing with cold water and drying. Yield optimization (38% in one study) may require stoichiometric adjustments or alternative quenching protocols .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy (¹H/¹³C): To confirm the tetrahydroisoquinoline backbone and sulfonyl chloride group (e.g., sulfonyl proton at δ 3.5–4.0 ppm).

- FT-IR : Sulfonyl chloride absorption bands near 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Elemental analysis : Validate empirical formula (C₁₀H₈ClNO₃S) and purity.

Reference standards (e.g., LGC Standards’ tetrahydroisoquinoline derivatives) ensure calibration accuracy .

Basic: How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

Answer:

The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example:

- Sulfonamide formation : React with primary/secondary amines (e.g., aniline) in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

- Kinetic control : Use low temperatures (-10°C) to minimize hydrolysis to sulfonic acids.

Mechanistic studies suggest a two-step process: initial nucleophilic attack followed by chloride displacement .

Advanced: How can reaction yields be optimized for sulfonamide derivatives?

Answer:

Yields depend on:

Advanced: What mechanistic insights explain instability in aqueous solutions?

Answer:

The sulfonyl chloride group hydrolyzes rapidly in water to sulfonic acid, especially at neutral/basic pH. Key findings:

- pH-dependent degradation : Half-life <1 hour at pH 7.4 vs. >24 hours at pH 2.0.

- Stabilization strategies : Store in anhydrous solvents (e.g., acetonitrile) with molecular sieves.

Contradictory data on hydrolysis rates between studies may arise from trace moisture or buffer interactions .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often stem from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. chloro groups) alter target binding .

- Assay conditions : Varying pH or reducing agents may destabilize the compound.

Methodological solutions :

Perform structure-activity relationship (SAR) studies with systematic substituent variations.

Use standardized bioassays (e.g., fixed pH 6.5 buffer for stability).

Validate results with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational approaches predict binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

- DFT calculations : Optimize sulfonyl chloride geometry (B3LYP/6-31G* level) to predict reactivity .

Advanced: How to address purity challenges in HPLC analysis?

Answer:

Common impurities include hydrolyzed sulfonic acid and unreacted precursors.

| Column | Mobile Phase | Detection |

|---|---|---|

| C18 | 60:40 MeCN/H₂O (0.1% TFA) | UV 254 nm |

| Retention time: ~8.2 minutes for the target compound. Use reference standards (e.g., LGC’s MM0081 series) for calibration . |

Advanced: What strategies improve regioselectivity in derivatization?

Answer:

- Directed ortho-metalation : Use tert-butyllithium to deprotonate the 7-position before sulfonation.

- Protecting groups : Temporarily block the 1-oxo group with trimethylsilyl chloride.

- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 100°C, 20 minutes) .

Advanced: How to design derivatives for protease inhibition studies?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance electrophilicity.

- Side-chain variations : Replace chloride with fluorinated groups (e.g., -SO₂F) for improved metabolic stability.

Validate via enzyme kinetics (e.g., Ki determination using Lineweaver-Burk plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.